molecular formula C14H12BrFO B7996882 (2-Bromophenyl)(3-fluoro-2-methylphenyl)methanol

(2-Bromophenyl)(3-fluoro-2-methylphenyl)methanol

Cat. No.: B7996882
M. Wt: 295.15 g/mol
InChI Key: SMYNNIASFZSFNW-UHFFFAOYSA-N
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Description

2-Bromo-3’-fluoro-2’-methylbenzhydrol is an organic compound that belongs to the class of benzhydrol derivatives It is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzhydrol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3’-fluoro-2’-methylbenzhydrol typically involves multi-step organic reactions. One common method starts with the bromination of 3-fluorotoluene to obtain 2-bromo-3-fluorotoluene. This intermediate is then subjected to a Grignard reaction with methylmagnesium bromide to introduce the methyl group, followed by a reduction step to form the benzhydrol derivative .

Industrial Production Methods

Industrial production of 2-Bromo-3’-fluoro-2’-methylbenzhydrol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include the use of efficient bromination and reduction reagents, as well as purification techniques to ensure the desired product’s purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3’-fluoro-2’-methylbenzhydrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted benzhydrol derivatives .

Scientific Research Applications

2-Bromo-3’-fluoro-2’-methylbenzhydrol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3’-fluoro-2’-methylbenzhydrol involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-fluorotoluene
  • 2-Bromo-4-fluorobenzoic acid
  • 2-Bromo-3-methylbenzoic acid

Uniqueness

2-Bromo-3’-fluoro-2’-methylbenzhydrol is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzhydrol core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(2-bromophenyl)-(3-fluoro-2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO/c1-9-10(6-4-8-13(9)16)14(17)11-5-2-3-7-12(11)15/h2-8,14,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYNNIASFZSFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(C2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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